methyl (R)-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate

Description

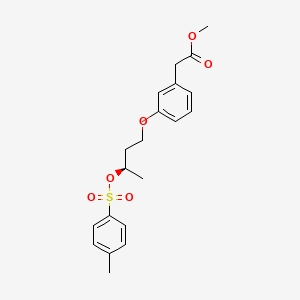

Methyl (R)-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate is a chiral ester derivative featuring a phenylacetate core substituted with a 3-(tosyloxy)butoxy chain. The (R)-configuration at the acetoxy carbon confers stereochemical specificity, making this compound valuable in asymmetric synthesis and pharmaceutical intermediates. The tosyloxy (4-methylbenzenesulfonyl) group acts as a versatile leaving group, enabling nucleophilic substitution reactions, while the butoxy linker modulates solubility and reactivity. This compound is typically synthesized via multi-step organic reactions, including esterification and sulfonylation, under controlled conditions to preserve stereochemical integrity .

Properties

Molecular Formula |

C20H24O6S |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

methyl 2-[3-[(3R)-3-(4-methylphenyl)sulfonyloxybutoxy]phenyl]acetate |

InChI |

InChI=1S/C20H24O6S/c1-15-7-9-19(10-8-15)27(22,23)26-16(2)11-12-25-18-6-4-5-17(13-18)14-20(21)24-3/h4-10,13,16H,11-12,14H2,1-3H3/t16-/m1/s1 |

InChI Key |

TVBLOCONPORSPL-MRXNPFEDSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CCOC2=CC=CC(=C2)CC(=O)OC |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCOC2=CC=CC(=C2)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(3-(tosyloxy)butoxy)phenol. This intermediate is then reacted with ®-2-bromo-2-phenylacetic acid methyl ester under basic conditions to yield the final product.

-

Preparation of 3-(3-(tosyloxy)butoxy)phenol

Step 1: Tosylation of 3-butoxyphenol using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Step 2: Purification of the resulting 3-(3-(tosyloxy)butoxy)phenol.

-

Coupling Reaction

Step 1: Reaction of 3-(3-(tosyloxy)butoxy)phenol with ®-2-bromo-2-phenylacetic acid methyl ester in the presence of a base such as potassium carbonate.

Step 2: Purification of the final product, methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenyl acetates.

Hydrolysis: Formation of ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetic acid.

Oxidation: Formation of oxidized phenyl derivatives.

Scientific Research Applications

Methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate depends on the specific application. In the context of its use as a prodrug, the ester group is hydrolyzed by esterases in the body to release the active drug. The molecular targets and pathways involved would depend on the nature of the active drug released.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl (R)-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate with structurally related compounds:

*Similarity scores based on Tanimoto coefficients or structural alignment (where explicitly reported).

Physicochemical Properties

| Property | This compound | Ethyl 2-(3-(tosyloxy)propoxy)acetate | tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~422 (estimated) | ~356 (estimated) | ~397 (estimated) |

| Solubility | Low in water; soluble in DMSO, DMF | Moderate in polar aprotic solvents | Low water solubility due to tert-butyl group |

| Melting Point | Not reported | Not reported | 120–125°C (literature) |

Biological Activity

Methyl (R)-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound, often referred to as a tosylate derivative, features a complex structure that influences its reactivity and biological interactions. The tosyl group is known for enhancing the compound's stability and solubility, which can be advantageous in biological systems.

Antimicrobial Properties

Recent studies suggest that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research indicates that derivatives with tosyl groups can inhibit bacterial growth by targeting cell wall synthesis mechanisms. This is particularly relevant in the context of antibiotic-resistant strains of bacteria, where novel compounds are urgently needed .

Anti-cancer Activity

The compound has been investigated for its anti-cancer properties. In vitro studies have shown that certain tosylate derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. For example, compounds targeting histone deacetylases (HDACs) have demonstrated efficacy in reducing tumor growth in various cancer models .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The tosyl group may facilitate interactions with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Gene Expression : By acting on transcription factors or epigenetic regulators, this compound can influence gene expression profiles associated with disease states.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, potentially disrupting membrane integrity or function.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics, indicating potential for development as a new antimicrobial agent .

- Cancer Cell Lines : In a series of experiments involving various cancer cell lines (e.g., breast and prostate cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic markers, suggesting that the compound effectively triggers programmed cell death pathways .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.